N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide” is a chemical compound . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano group at its 2- or 3-position .
Synthesis Analysis
The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The C-3-position of the 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus plays an essential role in the antiproliferative activity of derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .Scientific Research Applications
Synthesis and Chemical Reactions N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide and related compounds are key intermediates in synthesizing complex organic molecules. For instance, the cyano group has been utilized as a traceless activation group for the [3+2] cycloaddition of azomethine ylides, leading to a highly effective approach to 5-unsubstituted pyrrolidines. This methodology extends to the total synthesis of natural products like isoretronecanol, showcasing the compound's role in facilitating complex chemical transformations (Li et al., 2015).
Pharmaceutical Research In pharmaceutical research, derivatives of this compound have been explored for their potential therapeutic applications. For example, pyridine derivatives have been investigated for their insecticidal activities against the cowpea aphid, showing that these compounds can possess significant bioactivity, which is pivotal for developing new insecticides (Bakhite et al., 2014).
Antimicrobial Activity Research into pyridothienopyrimidines and pyridothienotriazines, which can be synthesized from related thienopyridine compounds, has demonstrated antimicrobial activities. These studies indicate the potential of such derivatives in creating new antimicrobial agents, highlighting the broader implications of this compound class in addressing various microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Material Science and Solubility Studies The solubility and solution thermodynamics of derivatives such as isobutyramide in various solvents have been thoroughly investigated. This research is crucial for understanding the physical properties of these compounds, which is essential for their application in the synthesis of organic dyes and pharmaceuticals. Studies on solubility behavior help in pharmaceutical development, particularly in drug formulation and delivery system design (Wu & Li, 2020).
Mechanism of Action
The compound has been identified as a new antiproliferative agent that inhibits cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Its interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .
Future Directions
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8(2)13(19)16-14-11(6-15)10-4-5-17(9(3)18)7-12(10)20-14/h8H,4-5,7H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWMQLLQRLGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.